molecular formula C20H11F6N3O B1677759 Phtpp CAS No. 805239-56-9

Phtpp

Cat. No. B1677759
M. Wt: 423.3 g/mol
InChI Key: AEZPAUSGTAHLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Molecular Structure Analysis

The molecular formula of PHTPP is C20H11F6N3O . It has a molar mass of 423.318 g/mol . The IUPAC name for PHTPP is 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol .


Physical And Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO and ethanol . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

High-Throughput Plant Phenotyping (HTPP) Applications

  • Advancements in Field-Based HTPP

    • Field-based HTPP is crucial for dissecting the genetics of quantitative traits related to yield and stress tolerance in crops. Developments in sensors, aeronautics, and high-performance computing are significant in this area (Araus & Cairns, 2014).
  • HTPP in Grapevine Genotyping for Stress Tolerance

    • HTPP methods, including imaging approaches and automated data retrieval, are being used to support the selection and breeding of grapevine genotypes tolerant to abiotic stress, addressing challenges like water and heat stress (Carvalho, Gonçalves, Marques da Silva, & Costa, 2021).
  • HTPP in Crop Improvement and Productivity

    • HTPP technologies facilitate increases in agricultural productivity by applying them to foundational research, identification of biotic and abiotic stress, breeding, and crop improvement (Casto et al., 2021).
  • Stress-Responsive Traits in Cotton

    • The use of field-based HTPP systems in cotton highlights the potential of HTPP in studying the genetic basis of stress-adaptive traits, which could aid in developing stress-resilient cotton cultivars (Pauli et al., 2016).
  • Application in Plant-Insect Interactions

    • HTPP systems, with their advanced image collection and analysis capabilities, can revolutionize the field of plant-insect interactions, including breeding programs for resistance and tolerance (Goggin, Lorence, & Topp, 2015).
  • Improvement of Soybean Yield Estimation

    • The development of a high-throughput phenotyping platform on an unmanned aerial vehicle (UAV) for soybean trials showed a strong correlation with final yield, enhancing the yield estimation model (Yu et al., 2016).
  • Spatio-Temporal Analysis in Maize Phenotyping

    • UAV-HTPP combined with fuzzy clustering analysis offers insights into genotypic differences and dynamic development trends in maize, showing the utility of HTPP in large-scale breeding programs (Han et al., 2018).
  • Integration with Genomics for Crop Improvement

    • Combining HTPP with genomics leads to increased breeding efficiency and the rapid development of plant types favorable for low input and resource-limited environments (Pratap et al., 2019).
  • Challenges in Field Crop Phenotyping

    • Despite advances, field HTP is challenging due to environmental conditions, but recent technological developments are overcoming these limitations, allowing for rapid, efficient, and non-invasive phenotyping (Ninomiya, 2022).
  • Dynamic Plant Height Analysis in Maize

    • UAV-HTPP revealed quantitative trait loci associated with plant height in maize, demonstrating the potential of HTPP in genetic mapping and studies on plant height (Wang et al., 2018).

Safety And Hazards

PHTPP is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

PHTPP is primarily used in scientific research to study the function of ERβ . It has been used in various studies, including those investigating the role of estrogen receptors in cancer . Future research may continue to explore its potential applications in understanding and treating diseases related to estrogen receptors.

properties

IUPAC Name

4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZPAUSGTAHLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458573
Record name PHTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phtpp

CAS RN

805239-56-9
Record name PHTPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTPP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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